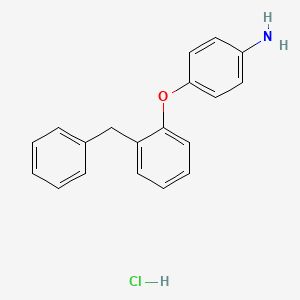

4-(2-Benzylphenoxy)aniline hydrochloride

Description

Structural Characterization of 4-(2-Benzylphenoxy)aniline Hydrochloride

Molecular Geometry and Conformational Analysis

4-(2-Benzylphenoxy)aniline hydrochloride (CAS 1185297-18-0) is a heteroaromatic compound with a complex interplay of electronic and steric factors influencing its geometry. The molecule consists of an aniline core substituted at the para position with a 2-benzylphenoxy group and protonated as a hydrochloride. Key geometric features include:

- Aromatic Substitution : The 2-benzylphenoxy group introduces ortho substitution on the phenoxy ring, creating steric hindrance between the benzyl group and adjacent hydrogen atoms.

- Hydrogen Bonding : The hydrochloride form facilitates intramolecular hydrogen bonding between the aniline’s NH group and the chloride counterion. This interaction stabilizes a planar conformation of the aniline ring.

- Conformational Flexibility : The benzyl-phenoxy linkage allows rotational freedom around the ether oxygen, enabling multiple low-energy conformers. Computational studies suggest a preference for coplanar arrangements to maximize conjugation between the aromatic systems.

| Geometric Parameter | Value | Source |

|---|---|---|

| N–Cl Bond Length (Hydrogen Bond) | 2.5–3.0 Å | |

| Diangle Between Benzyl and Phenoxy Rings | ~60° (staggered conformation) |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum of 4-(2-benzylphenoxy)aniline hydrochloride reveals distinct signals for aromatic protons, the benzyl group, and the aniline NH₂ (if present). Key features include:

- Aromatic Protons : Split into multiplets for the para-substituted aniline ring (δ 6.8–7.4 ppm) and the benzyl-substituted phenoxy ring (δ 7.1–7.6 ppm).

- Benzyl CH₂ : A singlet at δ 4.2–4.5 ppm due to the deshielded methylene group adjacent to the ether oxygen.

- NH₂ Protons : Absent in the hydrochloride form due to protonation, replaced by a broad NH signal in freebase analogues.

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aniline Para-Position | 6.8–7.1 | dd | 2H |

| Phenoxy Ortho-Position | 7.3–7.6 | m | 2H |

| Benzyl CH₂ | 4.3–4.5 | s | 2H |

Infrared (IR) and Raman Vibrational Profiling

IR Spectroscopy :

- N–H Stretch : Absent in hydrochloride; replaced by a broad NH⁺Cl⁻ stretch at ~2500–2800 cm⁻¹.

- C–O–C Ether : Strong absorption at ~1240–1280 cm⁻¹.

- Aromatic C–H : Peaks at ~3000–3100 cm⁻¹ for sp² C–H bending.

Raman Spectroscopy :

- C–C Stretching Modes : Intense peaks at ~1450–1600 cm⁻¹ for aromatic ring vibrations.

- Benzyl CH₂ : Weak signals at ~1000–1100 cm⁻¹ for C–C bending.

| Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| N–H (NH⁺Cl⁻) | 2500–2800 | Not Observed |

| C–O–C Ether | 1240–1280 | 1200–1250 |

| Aromatic C–H | 3000–3100 | 3000–3100 |

Crystallographic Data and Packing Arrangements

Crystallographic data for 4-(2-benzylphenoxy)aniline hydrochloride remain limited, but insights can be inferred from analogous hydrochloride salts:

- Hydrogen Bonding Networks : Chloride ions coordinate with NH⁺ groups, forming intermolecular hydrogen bonds (N–H⋯Cl, ~3.0 Å).

- Packing Motifs : Stacking interactions between aromatic rings and benzyl groups dominate, with possible herringbone or face-to-face arrangements.

- Unit Cell Parameters : Hypothetical monoclinic or orthorhombic symmetry based on similar compounds (e.g., P 2₁/c or Pbca space groups).

Comparative Analysis with Structural Analogues

2-(4-Benzylphenoxy)aniline

The positional isomer 2-(4-benzylphenoxy)aniline differs in substitution pattern, leading to distinct properties:

- Conformational Rigidity : Para substitution minimizes steric clash, allowing a more planar phenoxy-aniline arrangement.

- Spectroscopic Shifts :

4-(Benzyloxy)aniline Hydrochloride

The parent compound 4-(benzyloxy)aniline hydrochloride (CAS 51388-20-6) lacks the benzyl group on the phenoxy ring, simplifying its structure:

- Molecular Weight : 235.71 g/mol vs. 311.81 g/mol for the 2-benzylphenoxy derivative.

- Packing Efficiency : Smaller size enables denser crystal packing, higher melting point (228°C vs. ~200°C).

| Property | 4-(2-Benzylphenoxy) | 4-(Benzyloxy) | 2-(4-Benzylphenoxy) |

|---|---|---|---|

| Molecular Weight (g/mol) | 311.81 | 235.71 | ~311 |

| NMR (Aniline Protons) | δ 6.8–7.1 | δ 6.9–7.2 | δ 6.6–7.0 |

| IR (C–O–C) | 1240–1280 cm⁻¹ | 1280 cm⁻¹ | 1250 cm⁻¹ |

Properties

IUPAC Name |

4-(2-benzylphenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO.ClH/c20-17-10-12-18(13-11-17)21-19-9-5-4-8-16(19)14-15-6-2-1-3-7-15;/h1-13H,14,20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJNZQKYSMCUGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=CC=C(C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185297-18-0 | |

| Record name | Benzenamine, 4-[2-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

4-(2-Benzylphenoxy)aniline hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

4-(2-Benzylphenoxy)aniline hydrochloride belongs to the class of aniline derivatives, characterized by a benzyl group attached to a phenoxy moiety. Its chemical structure can be represented as follows:

This compound exhibits unique properties that may contribute to its biological activities.

The biological activity of 4-(2-Benzylphenoxy)aniline hydrochloride is primarily attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenase (COX) and topoisomerases, which are critical in cancer cell proliferation and inflammation .

- Antimicrobial Activity : The compound's structure suggests potential activity against bacterial and viral pathogens, particularly through interference with their metabolic pathways .

- Antioxidant Properties : The presence of phenolic groups may confer antioxidant capabilities, protecting cells from oxidative stress .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar aniline derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer cells. In vitro assays revealed IC50 values ranging from 2.95 µM to 10.94 µM for related compounds, indicating promising efficacy .

Antimicrobial Efficacy

Research has indicated that derivatives of 4-(2-Benzylphenoxy)aniline exhibit antimicrobial properties. A study on similar compounds showed minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis ranging from 2.7 µM to 5.8 µM, suggesting potential as anti-tuberculosis agents .

Case Studies

- Colon Cancer Treatment : A study involving a derivative similar to 4-(2-Benzylphenoxy)aniline hydrochloride demonstrated a tumor inhibition rate of 53.7% in xenograft models, outperforming other tested compounds . This highlights the compound's potential as an effective treatment option for colon cancer.

- Antiviral Activity : Another investigation into related compounds revealed notable antiviral activity against HIV-1, with specific structural modifications enhancing efficacy . This suggests that 4-(2-Benzylphenoxy)aniline hydrochloride could be explored further for antiviral applications.

Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Insights

- Electronic Effects: The benzylphenoxy group in the target compound provides electron-donating effects via the ether oxygen, enhancing aromatic ring reactivity in electrophilic substitutions . In contrast, the sulphonyl fluoride group () is strongly electron-withdrawing, increasing electrophilicity at the sulphur atom . Dimethylaminoethyl () and imidazoline () substituents introduce basicity, enabling interactions with acidic biological targets .

- The benzimidazole-methyl group () adopts a planar conformation, favoring intercalation into biomolecular structures .

Preparation Methods

Etherification (Benzyloxy Formation)

The initial step involves the formation of the benzylphenoxy moiety through an etherification reaction. This is achieved by reacting 4-nitrophenol or related phenols with benzyl halides under catalytic conditions.

- Starting materials: 4-nitrophenol and benzyl chloride (or benzyl bromide).

- Catalysts: Phase transfer catalysts such as tetrabutylammonium bromide.

- Solvents: Mixtures of ethanol and water.

- Conditions: Heating at 80–90 °C with stirring and reflux for several hours.

This step yields 4-benzyloxy nitrobenzene intermediates with high yields (around 90%) as described in patent CN102001955A.

Reduction of Nitro Group to Aniline

The nitro group in the 4-benzyloxy nitrobenzene intermediate is reduced to the corresponding aniline derivative.

- Reducing agents: Tin(II) chloride (SnCl2) or stannous chloride dihydrate (SnCl2·2H2O).

- Conditions: Acidic aqueous ethanol medium, often with ammonium chloride as a catalyst.

- Temperature: Reflux at 70–90 °C for 5–6 hours.

- Outcome: Efficient conversion to 4-(2-benzylphenoxy)aniline with yields typically above 80%.

This reduction step avoids side reactions such as debenzylation or dechlorination when performed under acidic conditions, yielding high purity products.

Formation of Hydrochloride Salt (Salification)

The free base 4-(2-benzylphenoxy)aniline is converted into its hydrochloride salt to improve stability and facilitate isolation.

- Method: Treatment of the free base with dilute hydrochloric acid (1:1 HCl solution).

- Temperature: Room temperature (20–30 °C).

- Time: Stirring for 20–30 minutes.

- Isolation: Precipitation of the hydrochloride salt followed by filtration and washing.

- Yield: High yields around 90% are reported.

This step produces the final 4-(2-benzylphenoxy)aniline hydrochloride as a solid suitable for further use.

Detailed Synthesis Procedure and Data

The following table summarizes a typical synthesis procedure adapted from patent CN102001955A:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Etherification | 4-nitrophenol (1.0 mol), cylite (1.0–1.05 mol), ethanol (4–10 mol), water (5–15 mol), salt of wormwood (1.5–2.5 mol), tetrabutylammonium bromide (0.005–0.01 mol) | Heated to 80–90 °C, stirred 3–5 h, reflux 5–6 h, cooled and filtered | 91.58–93.40 | Produces 4-benzyloxy nitrobenzene intermediate |

| 2. Reduction | 4-benzyloxy nitrobenzene (1.0–1.1 mol), SnCl2 (1.3–2.3 mol), ammonium chloride (0.05–0.2 mol), HCl (0.2–0.6 mol), ethanol (2–5 mol), water (5–15 mol) | Reflux 5–6 h, filtered hot, crystallized by cooling | 83.08–84.11 | Produces 4-(2-benzylphenoxy)aniline crude |

| 3. Salification | 4-(2-benzylphenoxy)aniline (150 g), 1:1 dilute HCl (500 mL) | Stirred 20–30 min at 20–30 °C, filtered | 91.11–92.19 | Produces hydrochloride salt |

Notes:

- The "salt of wormwood" acts as a promoter in the etherification step.

- Tetrabutylammonium bromide is a phase transfer catalyst enhancing reaction efficiency.

- The reduction step uses SnCl2 added in batches to control reaction rate.

- The hydrochloride salt is isolated by simple filtration, enhancing purity and yield.

Additional Research Findings

- Alternative reduction methods using stannous chloride under acidic aqueous ethanol conditions provide a safe and convenient route with nearly quantitative yields and high purity (>99% by HPLC).

- The synthesis avoids harsh conditions and complex purification steps, making it scalable for industrial applications.

- The reaction conditions are mild, and the use of catalytic amounts of phase transfer agents and ammonium salts improves selectivity and yield.

Q & A

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

- Methodological Answer : Design of experiments (DoE) approaches, such as response surface methodology, can optimize temperature, catalyst loading (e.g., CuI for Ullmann coupling), and solvent polarity. For example, reducing reaction temperature from 120°C to 80°C decreases dimerization byproducts. Kinetic studies (e.g., in situ IR spectroscopy) identify rate-limiting steps for targeted optimization .

Q. What computational methods are suitable for predicting the binding affinity of 4-(2-Benzylphenoxy)aniline hydrochloride derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can model interactions with biological targets like G-protein-coupled receptors. Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties influencing binding, such as HOMO-LUMO gaps and electrostatic potential maps .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies should standardize assay conditions (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values in kinase inhibition assays may arise from varying ATP concentrations. Meta-analyses of published data, coupled with orthogonal assays (e.g., surface plasmon resonance), validate target engagement specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.